6-Phenylphthalazine-1,4-diol
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Overview
Description
6-Phenylphthalazine-1,4-diol is a chemical compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds characterized by a fused benzene and pyridazine ring system. The presence of a phenyl group at the 6th position and hydroxyl groups at the 1st and 4th positions makes this compound a unique and versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylphthalazine-1,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the hydroxyl groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylphthalazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phthalazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenylphthalazine derivatives.
Scientific Research Applications
6-Phenylphthalazine-1,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenylphthalazine-1,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission.
Pathways Involved: By inhibiting AMPA receptors, it can modulate neurotransmission and exhibit anticonvulsant activity.
Comparison with Similar Compounds
6-Phenylphthalazine-1,4-diol can be compared with other similar compounds in the phthalazine family:
Phthalazine-1,4-dione: Lacks the phenyl group and hydroxyl groups, making it less versatile in terms of chemical reactivity and applications.
Phenylphthalazine: Lacks the hydroxyl groups, which limits its potential biological activities compared to this compound.
Dihydro derivatives: Reduced forms of phthalazine compounds that may exhibit different biological activities and chemical properties.
Properties
Molecular Formula |
C14H10N2O2 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-phenyl-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)14(18)16-15-13/h1-8H,(H,15,17)(H,16,18) |
InChI Key |
TVTNMAQLAFJQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NNC3=O |
Origin of Product |
United States |
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